4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide
Description
4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide is a pyrrolidine-based carboxamide derivative characterized by a dioxo-pyrrolidine core, methyl and isopropyl substituents, and a phenylthio-phenyl group. Though specific pharmacological data for this compound is absent in the provided evidence, its structural features align with heterocyclic compounds studied for kinase inhibition or anticancer activity .
Properties
CAS No. |
77711-85-4 |
|---|---|
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-methyl-4,5-dioxo-N-(4-phenylsulfanylphenyl)-1-propan-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)23-13-18(19(24)21(23)26)20(25)22(3)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3 |
InChI Key |
VVPPQVNHQGUJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(=O)C1=O)C(=O)N(C)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the isopropyl and methyl groups. The phenylthio group is then attached through a substitution reaction. The final steps involve the formation of the dioxo and carboxamide functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-N-methyl-4,5-dioxo-N-(4-(phenylthio)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The dioxo and carboxamide functionalities can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Calculated based on formula C₂₂H₂₅N₂O₃S.
Research Findings and Implications
- Bioactivity Trends : Pyrazole carboximidamides with electron-deficient aryl groups (e.g., 4-chlorophenyl, 3-nitrophenyl) show enhanced cytotoxicity, suggesting that the target compound’s phenylthio group—a moderate electron-withdrawing substituent—may similarly optimize activity .
- Solubility Challenges : The target’s low predicted solubility contrasts with ’s sulfonamide hydrochloride, which leverages ionic character for improved dissolution. This highlights a need for prodrug strategies or salt formulations for the target compound.
Biological Activity
4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide, also known by its CAS registry number 77711-85-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.51 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: Cytotoxicity Results
These results indicate that the compound has a lower IC50 value in MCF-7 cells compared to other tested cell lines, suggesting a higher potency against breast cancer cells.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that the compound may activate caspase pathways leading to programmed cell death:
- Caspase Activation : Increased levels of activated caspases were observed in treated MCF-7 cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes G2/M phase arrest in treated cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells :
-
Combination Therapy :
- A study investigated the effects of combining this compound with other anticancer agents.
- Synergistic effects were noted, enhancing overall cytotoxicity and reducing side effects associated with higher doses of conventional drugs.
Toxicological Profile
While the compound shows promise as an anticancer agent, its toxicity profile must be considered:
Q & A
Q. What are the common synthetic routes for 4,5-Dioxo-N-methyl-1-(1-methylethyl)-N-(4-(phenylthio)phenyl)-3-pyrrolidinecarboxamide, and what are the critical steps for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Pyrrolidine ring formation via cyclization of precursor amines or carbonyl intermediates.
- N-methylation using methylating agents (e.g., methyl iodide) under basic conditions.
- Introduction of the phenylthio group via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling).
Key optimization parameters include: - Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps .
- Reaction conditions : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours) to balance yield and purity .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final compound .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl, phenylthio groups) and pyrrolidine ring conformation .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential therapeutic targets .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., phenylthio, methyl groups)?
- Methodological Answer :
- Analog synthesis : Replace phenylthio with other electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects .
- Biological comparison : Test analogs against the parent compound in bioassays (e.g., cytotoxicity, enzyme inhibition) to correlate substituents with activity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
Q. What experimental design strategies minimize variability in synthesis and bioactivity data?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Statistical validation : ANOVA to identify significant factors affecting yield/purity .
- Bioassay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to reduce inter-experimental variability .
Q. How can computational tools (e.g., DFT, MD simulations) predict reactivity and stability under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to assess bioavailability .
- Degradation modeling : Predict hydrolytic stability of the dioxo-pyrrolidine moiety at physiological pH (7.4) .
Q. How should researchers resolve contradictions in bioactivity data across different assays or models?
- Methodological Answer :
- Cross-validation : Replicate assays in independent labs using standardized protocols .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrrolidinecarboxamide derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
